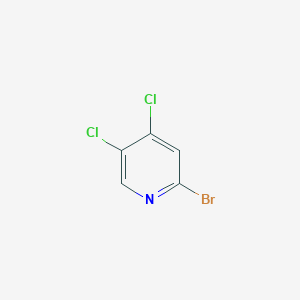

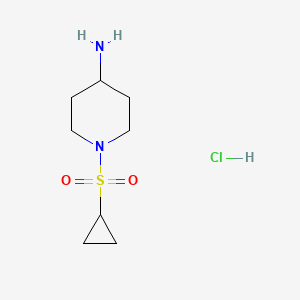

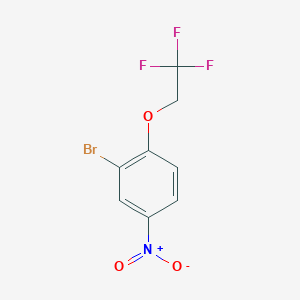

![molecular formula C9H7BrN6 B1526457 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole CAS No. 1183375-09-8](/img/structure/B1526457.png)

4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

Overview

Description

The compound “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring which is fused with a triazolo[1,5-a]pyrimidine ring. The pyrimidine ring is substituted at the 5th position with a methyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the IR spectrum of a related compound showed characteristic absorption bands for NH, CH3, C=C, C=N, CH2, and C-N . The 1H NMR spectrum provided information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester has been optimized for the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, mass spectrum, IR spectrum, and NMR spectrum of a related compound were reported .Scientific Research Applications

4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole has been used in a wide range of scientific research applications. It has been used as a ligand in drug design studies, as a starting material for the synthesis of other heterocyclic compounds, and as a tool for studying the structure and function of proteins. In addition, this compound has been used in medicinal chemistry research to study the effects of drugs on biological systems.

Mechanism of Action

Target of Action

The primary target of “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole in lab experiments include its low cost, its ability to interact with a variety of proteins and enzymes, and its antifungal and antimicrobial properties. However, the molecule can also be difficult to synthesize, and it has a limited shelf life.

Future Directions

There are a number of potential future directions for the use of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole in scientific research. These include the use of the molecule in drug design studies, the synthesis of other heterocyclic compounds, and the study of the structure and function of proteins. In addition, this compound could be used to study the effects of drugs on biological systems, as well as in medicinal chemistry research. The molecule could also be used in the development of new antifungal and antimicrobial agents. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.

Properties

IUPAC Name |

7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLJEWDQKGQCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

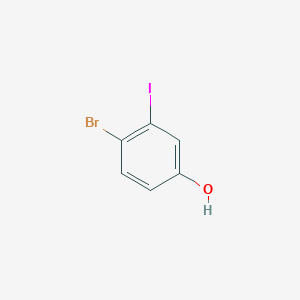

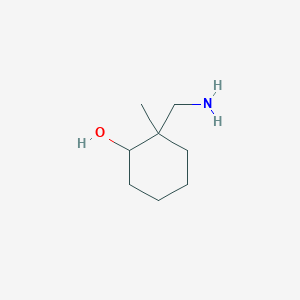

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)